3,4-Dimethyl-1H-pyrazole

Catalog No.
S585164
CAS No.
2820-37-3
M.F
C5H8N2
M. Wt
96.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethyl-1H-pyrazole

CAS Number

2820-37-3

Product Name

3,4-Dimethyl-1H-pyrazole

IUPAC Name

4,5-dimethyl-1H-pyrazole

Molecular Formula

C5H8N2

Molecular Weight

96.13 g/mol

InChI

InChI=1S/C5H8N2/c1-4-3-6-7-5(4)2/h3H,1-2H3,(H,6,7)

InChI Key

VQTVFIMEENGCJA-UHFFFAOYSA-N

SMILES

CC1=C(NN=C1)C

Synonyms

3,4-Dimethyl-1H-pyrazole;

Canonical SMILES

CC1=C(NN=C1)C

The exact mass of the compound 3,4-Dimethyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Dimethyl-1H-pyrazole (3,4-DMP) is a highly functionalized asymmetric pyrazole derivative utilized primarily as the active free-base precursor for advanced nitrification inhibitors (such as DMPP) and as a versatile bidentate ligand in transition metal catalysis [1]. Unlike simple pyrazole or symmetrically substituted analogs, 3,4-DMP possesses a unique steric profile—featuring adjacent methyl groups at the C3 and C4 positions—which leaves one nitrogen-adjacent carbon unsubstituted. This structural asymmetry is critical for its high biological binding affinity to ammonia monooxygenase (AMO) and its specific coordination geometry in organometallic synthesis. For industrial procurement, 3,4-DMP offers a favorable balance of low volatility, high thermal stability (boiling point ~156 °C), and high atom economy compared to legacy nitrogen-management chemicals or bulkier pyrazole ligands, making it a high-value intermediate for agrochemical formulations and advanced materials .

Substituting 3,4-DMP with cheaper, legacy alternatives like dicyandiamide (DCD) or nitrapyrin introduces severe formulation and performance penalties [1]. In agrochemical applications, DCD requires massive application rates (up to 20 times higher than 3,4-DMP derivatives) and suffers from high soil mobility, leading to rapid leaching and shortened efficacy windows. Nitrapyrin, while effective, is highly volatile and typically requires mechanical soil incorporation to prevent evaporative loss, limiting its use in surface-applied granular formulations. In coordination chemistry and catalysis, replacing 3,4-DMP with the more common 3,5-dimethylpyrazole (3,5-DMP) fundamentally alters the steric environment; the symmetric methyl groups of 3,5-DMP block both adjacent coordination sites, often preventing the formation of higher-order complexes or altering the catalytic pocket [2]. Consequently, substituting 3,4-DMP compromises either formulation payload efficiency, application flexibility, or precise catalytic control.

Agrochemical Payload Efficiency: 3,4-DMP vs. Dicyandiamide (DCD)

When formulated as a nitrification inhibitor (often as the phosphate salt, DMPP), the 3,4-DMP core exhibits vastly superior potency compared to the legacy standard, dicyandiamide (DCD). Field and lysimeter studies demonstrate that 3,4-DMP-based inhibitors achieve equivalent or superior suppression of ammonia-oxidizing bacteria at a fraction of the dose [1]. Specifically, while DCD typically requires application rates of 10 to 25 kg/ha to maintain efficacy, 3,4-DMP derivatives are effective at just 0.5 to 1.5 kg/ha. This order-of-magnitude difference in biological activity allows manufacturers to drastically reduce the inhibitor payload in fertilizer coatings, freeing up formulation space and reducing logistical bulk.

Evidence DimensionEffective field application rate for nitrification inhibition
Target Compound Data0.5 – 1.5 kg/ha (as DMPP)
Comparator Or BaselineDicyandiamide (DCD) at 10 – 25 kg/ha
Quantified DifferenceUp to 95% reduction in required active ingredient mass
ConditionsStandard agricultural soil application for nitrogen stabilization

Procuring 3,4-DMP enables ultra-low-dose formulations, significantly reducing raw material volume requirements and downstream shipping costs.

Formulation Stability and Volatility: 3,4-DMP vs. Nitrapyrin

Volatility is a critical failure point for agricultural nitrogen stabilizers. Nitrapyrin, a common alternative, is highly volatile (vapor pressure ~0.37 Pa at 20 °C) and is rapidly lost to the atmosphere if not mechanically injected or immediately watered into the soil [1]. In contrast, 3,4-DMP is a stable solid with significantly lower volatility, allowing it to be effectively coated onto granular fertilizers (like urea or ammonium sulfate) for surface broadcasting without rapid evaporative degradation. This physical stability eliminates the need for specialized application equipment, making 3,4-DMP a vastly superior precursor for user-friendly, surface-applied fertilizer blends.

Evidence DimensionVapor pressure and handling requirements
Target Compound DataLow volatility, stable for granular surface coating
Comparator Or BaselineNitrapyrin (high volatility, ~0.37 Pa at 20 °C)
Quantified DifferenceEliminates the requirement for mechanical soil injection
ConditionsAmbient agricultural field conditions and fertilizer coating processes

The low volatility of 3,4-DMP allows manufacturers to produce surface-broadcastable formulations, expanding market reach to end-users lacking soil-injection equipment.

Ligand Steric Tuning: 3,4-Dimethylpyrazole vs. 3,5-Dimethylpyrazole

In the synthesis of transition metal complexes (e.g., Pt, Ru, Cu), the choice of pyrazole ligand dictates the geometry and reactivity of the metal center. 3,5-Dimethylpyrazole (3,5-DMP) is symmetrically substituted, placing bulky methyl groups adjacent to both coordinating nitrogen atoms, which can heavily restrict substrate access to the metal [1]. 3,4-DMP, however, leaves the C5 position unsubstituted, providing an asymmetric steric profile. This "half-open" coordination environment allows for the synthesis of distinct coordination geometries and can facilitate substrate binding in catalytic cycles or DNA intercalation in metallopharmaceuticals, which is sterically blocked when using the symmetric 3,5-DMP analog.

Evidence DimensionSteric hindrance at the metal coordination sphere
Target Compound DataAsymmetric bulk (one adjacent methyl group at C3)
Comparator Or Baseline3,5-Dimethylpyrazole (symmetric bulk, two adjacent methyl groups at C3 and C5)
Quantified DifferenceEnables asymmetric complexation and reduces steric blocking at the metal center
ConditionsOrganometallic synthesis and catalytic pocket design

For catalyst and metallodrug developers, 3,4-DMP provides a precise structural tool to tune steric hindrance without losing the electron-donating properties of a dimethylated pyrazole.

Active Pharmaceutical and Agrochemical Precursor Synthesis

Due to its unique asymmetric substitution and high biological activity against ammonia monooxygenase, 3,4-DMP is the premier starting material for synthesizing advanced nitrification inhibitors (like DMPP) [1]. It is the exact choice for agrochemical manufacturers looking to produce low-dose, high-efficiency fertilizer coatings that outperform DCD in both payload efficiency and environmental stability.

Asymmetric Ligand Design in Transition Metal Catalysis

3,4-DMP is highly recommended for organometallic chemists designing novel ruthenium, platinum, or copper catalysts [2]. Its asymmetric steric profile—compared to the symmetric 3,5-DMP—allows for precise control over the catalytic pocket's geometry, making it ideal for processes requiring specific substrate orientation or where bulky symmetric ligands prevent catalytic turnover.

Development of Novel Metallopharmaceuticals

In the research of platinum- or ruthenium-based anti-cancer agents, 3,4-DMP serves as a critical structural variant [3]. Its reduced steric hindrance on one side of the pyrazole ring facilitates different DNA intercalation modes or protein binding interactions compared to fully substituted analogs, making it a valuable building block in structure-activity relationship (SAR) studies for new chemotherapeutics.

XLogP3

1

UNII

7LF1K5QUJ0

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2820-37-3

Wikipedia

3(5),4-dimethylpyrazole

Dates

Last modified: 08-15-2023

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